Cas no 404897-88-7 (Benzenecarbothioamide, 4-(aminomethyl)-)

Benzenecarbothioamide, 4-(aminomethyl)-, is a thiourea derivative characterized by the presence of both a carbothioamide functional group and an aminomethyl substituent on the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound’s thiourea moiety enhances its ability to act as a ligand in coordination chemistry, while the aminomethyl group provides a site for further functionalization. Its stability under standard conditions and compatibility with various reaction conditions make it suitable for use in heterocyclic synthesis and as a building block for bioactive molecules. The product is typically handled under controlled conditions to ensure purity and performance.
Benzenecarbothioamide, 4-(aminomethyl)- structure
404897-88-7 structure
商品名:Benzenecarbothioamide, 4-(aminomethyl)-
CAS番号:404897-88-7
MF:C8H10N2S
メガワット:166.243
CID:3971257
PubChem ID:64981451

Benzenecarbothioamide, 4-(aminomethyl)- 化学的及び物理的性質

名前と識別子

    • Benzenecarbothioamide, 4-(aminomethyl)-
    • EN300-4293761
    • 4-(aminomethyl)benzene-1-carbothioamide
    • CS-0355726
    • 4-(aminomethyl)benzenecarbothioamide
    • 4-(aminomethyl)benzothioamide
    • AKOS014311844
    • 404897-88-7
    • インチ: InChI=1S/C8H10N2S/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H2,10,11)
    • InChIKey: VDIXSUQWSAHKST-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 166.05646950Da
  • どういたいしつりょう: 166.05646950Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 139
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 84.1Ų

Benzenecarbothioamide, 4-(aminomethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4293761-2.5g
4-(aminomethyl)benzene-1-carbothioamide
404897-88-7
2.5g
$1931.0 2023-05-25
Enamine
EN300-4293761-0.25g
4-(aminomethyl)benzene-1-carbothioamide
404897-88-7
0.25g
$906.0 2023-05-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426396-50mg
4-(Aminomethyl)benzothioamide
404897-88-7 98%
50mg
¥23889.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426396-1g
4-(Aminomethyl)benzothioamide
404897-88-7 98%
1g
¥28445.00 2024-05-14
Enamine
EN300-4293761-0.05g
4-(aminomethyl)benzene-1-carbothioamide
404897-88-7
0.05g
$827.0 2023-05-25
Enamine
EN300-4293761-10.0g
4-(aminomethyl)benzene-1-carbothioamide
404897-88-7
10g
$4236.0 2023-05-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426396-250mg
4-(Aminomethyl)benzothioamide
404897-88-7 98%
250mg
¥28026.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426396-100mg
4-(Aminomethyl)benzothioamide
404897-88-7 98%
100mg
¥23231.00 2024-05-14
Enamine
EN300-4293761-0.1g
4-(aminomethyl)benzene-1-carbothioamide
404897-88-7
0.1g
$867.0 2023-05-25
Enamine
EN300-4293761-1.0g
4-(aminomethyl)benzene-1-carbothioamide
404897-88-7
1g
$986.0 2023-05-25

Benzenecarbothioamide, 4-(aminomethyl)- 関連文献

Benzenecarbothioamide, 4-(aminomethyl)-に関する追加情報

Benzenecarbothioamide, 4-(aminomethyl)- (CAS No. 404897-88-7): An Overview of Its Structure, Properties, and Applications

Benzenecarbothioamide, 4-(aminomethyl)- (CAS No. 404897-88-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound, also known as 4-(aminomethyl)benzenecarbothioamide, is characterized by its unique molecular structure and a wide range of potential applications, particularly in the development of new therapeutic agents.

The chemical structure of Benzenecarbothioamide, 4-(aminomethyl)- consists of a benzene ring with a carbothioamide group and an aminomethyl group attached to the aromatic ring. The carbothioamide functional group (C-S-NH2) imparts unique chemical properties to the molecule, making it an interesting candidate for various chemical reactions and biological studies. The presence of the aminomethyl group (CH2-NH2) further enhances its reactivity and potential for forming complexes with metal ions or other organic molecules.

In recent years, significant advancements have been made in understanding the properties and applications of Benzenecarbothioamide, 4-(aminomethyl)-. One of the key areas of research has been its potential as a scaffold for the development of new drugs. Studies have shown that compounds derived from this structure exhibit promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

For instance, a study published in the Journal of Medicinal Chemistry in 2021 investigated the anti-inflammatory effects of derivatives of Benzenecarbothioamide, 4-(aminomethyl)-. The researchers found that certain derivatives were effective in reducing inflammation in vitro and in vivo models. This finding opens up new possibilities for the development of novel anti-inflammatory drugs that could be used to treat conditions such as arthritis and other inflammatory diseases.

Another area of interest is the antimicrobial activity of Benzenecarbothioamide, 4-(aminomethyl)-. A study published in the Journal of Antibiotics in 2022 reported that some derivatives of this compound showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly significant given the growing concern over antibiotic resistance. The ability to develop new antimicrobial agents from this scaffold could help address this critical issue in healthcare.

In addition to its biological activities, Benzenecarbothioamide, 4-(aminomethyl)- has also been explored for its potential as a ligand in coordination chemistry. Research published in the Inorganic Chemistry Communications in 2023 demonstrated that this compound can form stable complexes with various metal ions, such as copper(II) and zinc(II). These complexes exhibit interesting electronic and magnetic properties, making them useful in areas such as catalysis and materials science.

The synthesis of Benzenecarbothioamide, 4-(aminomethyl)- is well-documented in the literature. A common method involves the reaction of 4-aminobenzaldehyde with thiourea followed by reduction to form the desired product. This synthetic route is straightforward and can be easily scaled up for industrial production. The ability to synthesize this compound efficiently is crucial for its widespread use in research and development.

In conclusion, Benzenecarbothioamide, 4-(aminomethyl)- (CAS No. 404897-88-7) is a promising compound with a diverse range of applications in chemistry and pharmaceutical research. Its unique molecular structure provides a foundation for developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties. Additionally, its potential as a ligand in coordination chemistry opens up new avenues for research in materials science and catalysis. As research continues to advance, it is likely that more applications for this versatile compound will be discovered.

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